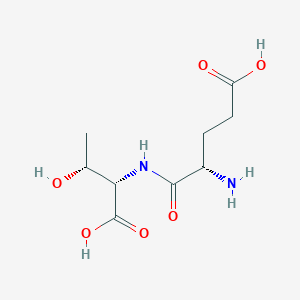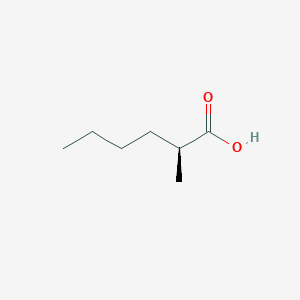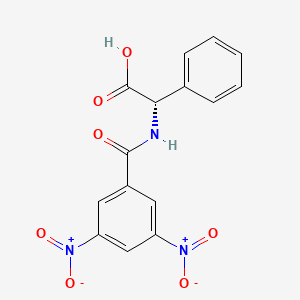
(R)-Acide 2-(2-fluorophényl)-2-hydroxyacétique
Vue d'ensemble
Description
®-2-(2-Fluorophenyl)-2-hydroxyacetic acid is an organic compound with a chiral center, making it optically active. This compound is of interest in various fields due to its unique chemical structure and properties.
Applications De Recherche Scientifique
®-2-(2-Fluorophenyl)-2-hydroxyacetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Fluorophenyl)-2-hydroxyacetic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-fluorobenzaldehyde.
Reaction: The precursor undergoes a series of reactions, including reduction and hydrolysis, to form the desired product.
Chiral Resolution: The racemic mixture is then resolved into its enantiomers using chiral resolution techniques.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-Fluorophenyl)-2-hydroxyacetic acid may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield.
Purification: Employing techniques such as crystallization and chromatography to purify the compound.
Quality Control: Ensuring the final product meets the required specifications through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(2-Fluorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield 2-(2-fluorophenyl)acetic acid.
Reduction: Can produce 2-(2-fluorophenyl)ethanol.
Substitution: Can result in compounds like 2-(2-methoxyphenyl)-2-hydroxyacetic acid.
Mécanisme D'action
The mechanism by which ®-2-(2-Fluorophenyl)-2-hydroxyacetic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Fluorophenyl)acetic acid: Lacks the hydroxyl group, resulting in different chemical properties.
2-(2-Chlorophenyl)-2-hydroxyacetic acid: Substitution of fluorine with chlorine alters its reactivity and biological activity.
2-(2-Bromophenyl)-2-hydroxyacetic acid: Bromine substitution further changes its chemical behavior.
Uniqueness
®-2-(2-Fluorophenyl)-2-hydroxyacetic acid is unique due to its specific combination of a fluorine atom and a hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
(2R)-2-(2-fluorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSRHIZZWWDONI-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](C(=O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426810 | |
| Record name | (R)-2-(2-Fluorophenyl)-2-hydroxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32222-48-3 | |
| Record name | (R)-2-(2-Fluorophenyl)-2-hydroxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (R)-2-(2-Fluorophenyl)-2-hydroxyacetic acid enable the differentiation of chiral molecules like amino acids using 19F NMR?
A1: (R)-2-(2-Fluorophenyl)-2-hydroxyacetic acid functions as a chiral derivatizing agent (CDA). [] This means it reacts with the target chiral molecule, in this case, amino acids, dipeptides, or amines, forming a covalent bond. [] Because (R)-2FHA itself is chiral, reacting it with a pair of enantiomers (mirror image molecules) results in the formation of diastereomers. Diastereomers, unlike enantiomers, have distinct chemical environments and thus different physical and spectroscopic properties. This difference is crucial because it allows the 19F nucleus in the (R)-2FHA moiety to experience slightly different magnetic fields depending on the chirality of the molecule it's attached to. This difference in magnetic environments leads to distinct 19F NMR signals for each diastereomer, enabling the differentiation of the original enantiomers. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336498.png)
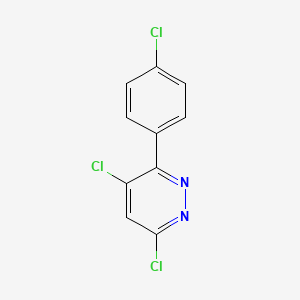
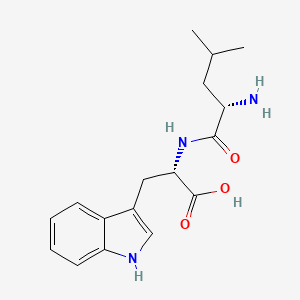
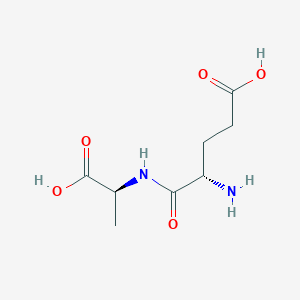
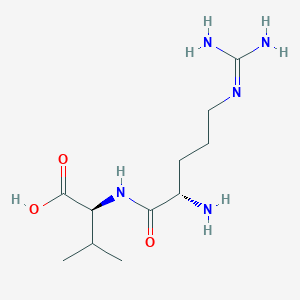
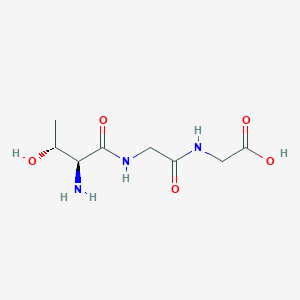
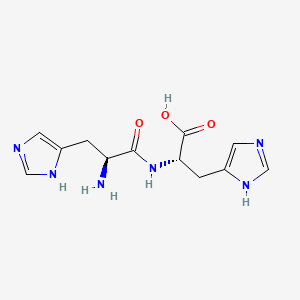

![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B1336516.png)
